molecular formula C9H12N2O2 B6513754 2-(oxan-4-yloxy)pyrazine CAS No. 2189434-13-5

2-(oxan-4-yloxy)pyrazine

Cat. No.: B6513754
CAS No.: 2189434-13-5
M. Wt: 180.20 g/mol
InChI Key: UFRHTZYMXRUUJC-UHFFFAOYSA-N
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Description

2-(oxan-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring bonded to an oxane (tetrahydropyran) moiety through an oxygen atom. This compound is known for its complex molecular structure, which makes it valuable for various applications in drug synthesis, organic chemistry studies, and material science experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with oxane derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyrazine derivative reacts with an oxane derivative in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yloxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine ring or the oxane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine or oxane derivatives .

Scientific Research Applications

2-(oxan-4-yloxy)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and reactivity.

    Industry: Utilized in material science experiments to develop new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(oxan-4-yloxy)pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, to exert its effects. The specific interactions depend on the functional groups present in the compound and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: A simpler analog with only a pyrazine ring.

    Pyridazine: An analog with the second nitrogen atom in position 2.

    Pyridine: An analog with only one nitrogen atom.

    Pyrimidine: An analog with the second nitrogen atom in position 3.

    Piperazine: The saturated analog of pyrazine.

Uniqueness

2-(oxan-4-yloxy)pyrazine is unique due to the presence of both a pyrazine ring and an oxane moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(oxan-4-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRHTZYMXRUUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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